molecular formula C37H30BrOP2Rh- B13402334 carbon monoxide;rhodium;triphenylphosphane;bromide

carbon monoxide;rhodium;triphenylphosphane;bromide

Cat. No.: B13402334
M. Wt: 735.4 g/mol
InChI Key: QWHQDQKTOUWORQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbon monoxide;rhodium;triphenylphosphane;bromide is a complex organometallic compound that combines carbon monoxide, rhodium, triphenylphosphane, and bromide. This compound is known for its unique chemical properties and has various applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbon monoxide;rhodium;triphenylphosphane;bromide typically involves the reaction of rhodium complexes with triphenylphosphane and carbon monoxide in the presence of bromide ions. The reaction conditions often include controlled temperatures and pressures to ensure the formation of the desired compound. For example, a common method involves the use of rhodium trichloride, triphenylphosphane, and carbon monoxide under an inert atmosphere, followed by the addition of a bromide source.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

Carbon monoxide;rhodium;triphenylphosphane;bromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of rhodium.

    Reduction: Reduction reactions can convert the compound to lower oxidation states, often using reducing agents like hydrogen or hydrides.

    Substitution: The triphenylphosphane ligand can be substituted with other ligands, altering the compound’s properties and reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like oxygen or peroxides, reducing agents such as hydrogen or sodium borohydride, and various ligands for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield higher oxidation state rhodium complexes, while substitution reactions can produce a variety of rhodium-ligand complexes.

Scientific Research Applications

Carbon monoxide;rhodium;triphenylphosphane;bromide has numerous applications in scientific research, including:

    Chemistry: It is used as a catalyst in various organic synthesis reactions, including hydrogenation, hydroformylation, and carbonylation.

    Biology: The compound’s catalytic properties are explored in biochemical processes and enzyme mimetics.

    Medicine: Research is ongoing into its potential use in drug development and therapeutic applications.

    Industry: It is employed in industrial processes for the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of carbon monoxide;rhodium;triphenylphosphane;bromide involves its ability to act as a catalyst in various chemical reactions. The rhodium center plays a crucial role in facilitating these reactions by providing a site for substrate binding and activation. The triphenylphosphane ligand stabilizes the rhodium center and modulates its reactivity. The carbon monoxide and bromide ions also contribute to the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other rhodium complexes with different ligands, such as:

  • Carbon monoxide;rhodium;triphenylphosphane;chloride
  • Carbon monoxide;rhodium;triphenylphosphane;iodide
  • Carbon monoxide;rhodium;triphenylphosphane;fluoride

Uniqueness

Carbon monoxide;rhodium;triphenylphosphane;bromide is unique due to the specific combination of ligands and the bromide ion, which imparts distinct chemical properties and reactivity. Its catalytic efficiency and versatility in various reactions make it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

carbon monoxide;rhodium;triphenylphosphane;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H15P.CO.BrH.Rh/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2;;/h2*1-15H;;1H;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWHQDQKTOUWORQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Br-].[Rh]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H30BrOP2Rh-
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

735.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.